1,3-Propanedione, 2-chloro-1,3-diphenyl-
Description
Contextualization within Alpha-Halogenated Beta-Diketone Chemistry
1,3-Propanedione, 2-chloro-1,3-diphenyl- belongs to the class of compounds known as α-halogenated β-diketones. These molecules are a subset of α-halo ketones, which are carbonyl compounds bearing a halogen atom on the carbon adjacent to the carbonyl group. wikipedia.org The defining feature of β-diketones is the presence of two carbonyl groups separated by a single carbon atom. The protons attached to this central (α) carbon are particularly acidic due to the electron-withdrawing inductive effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance across the five-atom system.
This enhanced acidity facilitates the selective substitution of an α-hydrogen with a halogen. libretexts.orgwikipedia.org The α-halogenation reaction can be performed under either acidic or basic conditions. wikipedia.org In acidic media, the reaction proceeds through an enol intermediate, and the rate-determining step is often the formation of this enol. libretexts.orglibretexts.org This method is typically preferred for achieving mono-halogenation, as the introduced electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, slowing subsequent reactions. wikipedia.org In contrast, base-promoted halogenation proceeds via an enolate and tends to lead to multiple halogenations because the first halogen makes the remaining α-protons even more acidic. wikipedia.org Given its structure, 1,3-Propanedione, 2-chloro-1,3-diphenyl- is a classic example of a mono-halogenated product, likely synthesized under acidic conditions.
Historical Trajectory of Synthesis and Initial Reactivity Investigations of Alpha-Halogenated Propanediones
The study of α-haloketones has a long history, with initial discoveries dating back more than a century. nih.gov The fundamental reactions for their synthesis, primarily the direct halogenation of ketones, were established early in the development of organic chemistry. wikipedia.orgwikipedia.org The synthesis of a specific compound like 1,3-Propanedione, 2-chloro-1,3-diphenyl- would have historically followed a two-step sequence accessible to chemists of that era.
First, the precursor 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) is synthesized. A common method for this is the Claisen condensation, which involves the base-mediated reaction of an ester (like ethyl benzoate) with a ketone (acetophenone). prepchem.com
Second, the resulting β-diketone undergoes α-halogenation. The direct chlorination of 1,3-diphenyl-1,3-propanedione with elemental chlorine (Cl₂) or other chlorinating agents like sulfuryl chloride (SO₂Cl₂) in a suitable solvent would yield the target compound. libretexts.orgwikipedia.org Kinetic studies, notably those by Lapworth, were instrumental in elucidating the mechanism, providing evidence that the reaction rate for acid-catalyzed halogenation is independent of the halogen concentration, which pointed to the formation of an enol intermediate as the slow, rate-determining step. libretexts.org Early reactivity investigations of α-haloketones revealed their high potential as alkylating agents, reacting readily with various nucleophiles due to the presence of the electron-withdrawing carbonyl group and the halogen serving as a good leaving group. wikipedia.orgnih.gov
Foundational Significance in Contemporary Organic Chemical Research
Alpha-halogenated ketones, including β-dicarbonyl derivatives like 1,3-Propanedione, 2-chloro-1,3-diphenyl-, are recognized as highly versatile and important building blocks in modern organic synthesis. nih.gov Their significance stems from their high reactivity and the ability to serve as precursors to a wide array of more complex molecular architectures. nih.gov
The presence of the α-chloro substituent makes the molecule an excellent electrophile for reactions with nucleophiles. This reactivity is foundational to the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov For example, reactions with nitrogen-containing nucleophiles can lead to the formation of pyrroles, imidazoles, and other nitrogen-based heterocycles. nih.gov The parent compound, dibenzoylmethane (B1670423), is a minor constituent of licorice and has been investigated for various biological activities. fishersci.atthermofisher.com Its halogenated derivatives, such as 1,3-Propanedione, 2-chloro-1,3-diphenyl-, are key intermediates that expand its synthetic utility, allowing for the construction of novel compounds for evaluation in medicinal chemistry and materials science. nih.gov The development of greener and more efficient synthetic protocols to access α-haloketones continues to be an active area of research, underscoring their enduring importance. nih.gov
Structure
3D Structure
Properties
CAS No. |
4571-27-1 |
|---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
2-chloro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11ClO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
PRRYJBPJSBKURK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Cl |
Other CAS No. |
4571-27-1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Propanedione, 2 Chloro 1,3 Diphenyl
Direct Halogenation Strategies
Direct halogenation of the active methylene (B1212753) group in 1,3-diphenyl-1,3-propanedione presents a straightforward approach to the target compound. This section details methods involving bromination as a precursor step and direct chlorination techniques.
Regioselective Bromination as a Precursor Route
The synthesis of 2-bromo-1,3-diphenyl-1,3-propanedione can serve as a key step, with the bromo-analogue potentially being converted to the chloro-derivative. The alpha-position of 1,3-dicarbonyl compounds is readily brominated under various conditions. A particularly efficient and environmentally conscious method involves the solvent-free reaction of 1,3-diketones with N-bromosuccinimide (NBS). This method provides high yields of the monobrominated product by simple trituration at room temperature, with a straightforward aqueous work-up to remove the succinimide (B58015) byproduct. google.com
Other established methods for the regioselective α-monobromination of 1,3-dicarbonyl compounds include the use of bromodimethylsulfonium bromide. wikipedia.org This reagent has been shown to be effective for the selective bromination of both 1,3-keto esters and 1,3-diketones. wikipedia.org
Table 1: Selected Methods for the α-Bromination of 1,3-Diketones
| Brominating Agent | Substrate Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 1,3-Diketones/β-Keto Esters | Solvent-free, Room Temp. | High | google.com |
| Bromodimethylsulfonium Bromide | 1,3-Keto Esters/1,3-Diketones | Not specified | Good | wikipedia.org |
| TiBr4 / H2O2 or MeCO3H | 1,3-Dicarbonyl Compounds | Not specified | Good | wikipedia.org |
Targeted Chlorination Techniques and Reagent Systems
The direct chlorination of 1,3-diphenyl-1,3-propanedione can be achieved using various electrophilic chlorine sources. Common reagents for the α-chlorination of 1,3-dicarbonyl compounds include N-chlorosuccinimide (NCS) and 2,3,4,4,5,6-hexachloro-2,5-cyclohexadien-1-one. chemicalbook.com The reactivity of these systems can be enhanced through catalysis.
Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of 1,3-dicarbonyl compounds. Chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the reaction between β-ketoesters or 1,3-diketones and chlorinating agents like NCS, providing optically active α-chloro dicarbonyls. chemicalbook.com While this specific methodology focuses on enantioselectivity, it highlights the utility of NCS as a chlorinating agent for this class of compounds.
Another approach involves the use of trimethylchlorosilane and dimethyl sulfoxide, which has been reported to afford almost quantitative yields for the chlorination of various ketones, including 1,3-diphenylacetone. frontiersin.org
Table 2: Reagent Systems for the α-Chlorination of 1,3-Dicarbonyl Compounds
| Chlorinating Agent | Catalyst/Co-reagent | Substrate Type | Yield | Reference |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Chiral 2-aminobenzimidazole | β-Ketoesters/1,3-Diketones | Up to 50% ee | chemicalbook.com |
| 2,3,4,4,5,6-Hexachloro-2,5-cyclohexadien-1-one | Chiral 2-aminobenzimidazole | β-Ketoesters/1,3-Diketones | Not specified | chemicalbook.com |
| Trimethylchlorosilane / Dimethyl sulfoxide | Bromide ion | Ketones (including 1,3-diphenylacetone) | Almost quantitative | frontiersin.org |
Indirect Synthesis via Functional Group Interconversion
Indirect methods provide alternative pathways to 2-chloro-1,3-diphenyl-1,3-propanedione through the transformation of other functional groups at the alpha-position.
Utility of Iodonium (B1229267) Ylides as Key Intermediates
A documented synthesis of 2-chloro-1,3-diphenyl-1,3-propanedione involves the reaction of an iodonium ylide of dibenzoylmethane (B1670423) with concentrated hydrochloric acid. The iodonium ylide is first prepared from dibenzoylmethane. Subsequent treatment of this ylide with concentrated HCl in dichloromethane (B109758) at room temperature for 18 hours yields the desired 2-chloro-1,3-diphenylpropane-1,3-dione in 45% yield. This reaction is proposed to proceed through the C-protonation of the ylide, followed by displacement with the chloride ion.
Transformations from Other Alpha-Substituted 1,3-Diketone Analogues
While direct experimental data for the conversion of other alpha-substituted 1,3-diphenyl-1,3-propanedione analogues to the 2-chloro derivative is not extensively documented, established principles of organic synthesis suggest potential routes. One such plausible transformation is a halogen exchange reaction, often referred to as a Finkelstein reaction. This type of reaction could potentially be employed to convert a 2-bromo or 2-iodo analogue of 1,3-diphenyl-1,3-propanedione into the corresponding 2-chloro compound. Such transformations are typically driven by the relative solubility of the resulting halide salts in the reaction solvent. For instance, reacting a 2-bromo derivative with a chloride salt like lithium chloride in a suitable solvent could favor the formation of the more stable C-Cl bond and the precipitation of lithium bromide. The feasibility and efficiency of such a reaction would depend on the specific reaction conditions and the relative bond strengths of the carbon-halogen bonds.
Emerging Catalytic and Green Chemistry Approaches to Structurally Related Compounds
Recent advancements in organic synthesis have focused on the development of more sustainable and efficient catalytic methods. For the functionalization of 1,3-dicarbonyl compounds, several innovative approaches are emerging.
Ruthenium-catalyzed C-alkylation of 1,3-diketones with primary alcohols represents a "borrowing hydrogen" methodology that avoids the need for stoichiometric reducing agents. sigmaaldrich.com While this method focuses on alkylation, the underlying principles of catalytic activation of the dicarbonyl compound could be adapted for other transformations.
In the realm of green chemistry, solvent-free reaction conditions are highly desirable. The aforementioned solvent-free bromination of 1,3-diketones using NBS is a prime example of a greener alternative to traditional methods that employ organic solvents. google.com Furthermore, the development of catalytic systems that can operate under mild conditions with high atom economy is a central goal. For instance, the use of catalytic amounts of ammonium (B1175870) iodide with hydrogen peroxide for dethioacetalization showcases a greener approach to carbonyl chemistry. While not directly applied to the synthesis of 2-chloro-1,3-diphenyl-1,3-propanedione, these emerging catalytic and green methodologies provide a framework for the future development of more sustainable synthetic routes to this and related compounds.
Chemical Reactivity and Transformation Pathways of 1,3 Propanedione, 2 Chloro 1,3 Diphenyl
Nucleophilic Substitution Reactions at the Alpha-Carbon
Nucleophilic substitution at the α-carbon of 1,3-propanedione, 2-chloro-1,3-diphenyl- involves the displacement of the chloride ion by a nucleophile. These reactions are a common feature of α-halo ketones and proceed due to the electron-withdrawing nature of the adjacent carbonyl groups, which polarizes the C-Cl bond and stabilizes the transition state. chemguide.co.uksydney.edu.au The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2) process. libretexts.org
Reactions with Oxygen-Centered Nucleophiles
While specific studies on 1,3-propanedione, 2-chloro-1,3-diphenyl- with oxygen nucleophiles are not extensively documented, the general reactivity of α-halo ketones suggests that it will readily react with alkoxides and hydroxides. chemguide.co.uk For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-methoxy-1,3-diphenyl-1,3-propanedione. The reaction with hydroxide (B78521) ions, typically in an aqueous or alcoholic solvent, would lead to the formation of 2-hydroxy-1,3-diphenyl-1,3-propanedione.
| Reactant | Nucleophile | Expected Product | Reaction Type |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | Sodium Methoxide | 2-Methoxy-1,3-diphenyl-1,3-propanedione | Nucleophilic Substitution |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | Sodium Hydroxide | 2-Hydroxy-1,3-diphenyl-1,3-propanedione | Nucleophilic Substitution |
Reactions with Nitrogen-Centered Nucleophiles
The reaction of α-halo ketones with nitrogen-centered nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of α-amino ketones. chemguide.co.uk In the case of 1,3-propanedione, 2-chloro-1,3-diphenyl-, reaction with a primary amine (R-NH₂) would likely yield a 2-(alkylamino)-1,3-diphenyl-1,3-propanedione. Similarly, a secondary amine (R₂NH) would be expected to produce a 2-(dialkylamino)-1,3-diphenyl-1,3-propanedione. These reactions are synthetically useful for the introduction of nitrogen-containing functional groups. It has been noted that secondary amines can be ineffective in some related transformations. rsc.org
| Reactant | Nucleophile | Expected Product Class | Reaction Type |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | Primary Amine (R-NH₂) | 2-(Alkylamino)-1,3-diphenyl-1,3-propanedione | Nucleophilic Substitution |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | Secondary Amine (R₂NH) | 2-(Dialkylamino)-1,3-diphenyl-1,3-propanedione | Nucleophilic Substitution |
Displacement by Other Heteroatom Nucleophiles
Beyond oxygen and nitrogen nucleophiles, 1,3-propanedione, 2-chloro-1,3-diphenyl- is expected to react with other heteroatom nucleophiles. For example, sulfur-based nucleophiles like thiols (R-SH) would likely lead to the formation of 2-(alkylthio)-1,3-diphenyl-1,3-propanedione. Reactions with phosphines could also occur, leading to the corresponding phosphonium (B103445) salts. The reactivity with various nucleophiles highlights the versatility of α-halo ketones as building blocks in organic synthesis. chemguide.co.uk
Reduction and Dehalogenation Processes
The chlorine atom at the α-position of 1,3-propanedione, 2-chloro-1,3-diphenyl- can be selectively removed through reduction and dehalogenation reactions. These processes can either lead to the parent dicarbonyl compound, 1,3-diphenyl-1,3-propanedione, or other reduced species depending on the reaction conditions and the reducing agent employed. wikipedia.org
Selective Removal of the Alpha-Chlorine Moiety
The selective removal of the α-chlorine atom, a process known as reductive dehalogenation, can be achieved using various reducing agents. chemguide.co.ukwikipedia.org Common reagents for this transformation include zinc dust, often in the presence of an acid or a co-catalyst like copper(I) bromide. wikipedia.org Other methods may involve catalytic hydrogenation or the use of specific metal hydrides. The product of this selective dehalogenation is 1,3-diphenyl-1,3-propanedione. This reaction is useful for removing the halogen after it has served its purpose in a synthetic sequence.
| Reactant | Reducing Agent/Conditions | Product | Reaction Type |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | Zinc dust / Acetic Acid | 1,3-Diphenyl-1,3-propanedione | Reductive Dehalogenation |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1,3-Diphenyl-1,3-propanedione | Reductive Dehalogenation |
Mechanistic Studies of Reductive Pathways
The mechanism of reductive dehalogenation of α-halo ketones can vary depending on the reducing agent. wikipedia.org With single-electron transfer reagents like zinc metal, the reaction likely proceeds through the formation of a zinc enolate intermediate. The initial step involves the transfer of an electron from the zinc to the C-Cl bond, leading to its cleavage and the formation of a radical anion, which then reacts further to form the enolate. Subsequent protonation of the enolate during workup yields the dehalogenated ketone.
In the case of catalytic hydrogenation, the mechanism involves the oxidative addition of the C-Cl bond to the metal catalyst surface, followed by hydrogenolysis to cleave the carbon-metal bond and form the final product. The specific intermediates and transition states in these pathways are subjects of ongoing research to better understand and control the selectivity of these reactions.
Oxidation Reactions and Derived Products
The oxidation of 1,3-propanedione, 2-chloro-1,3-diphenyl-, also known as 2-chloro-dibenzoylmethane, can lead to several products depending on the oxidizing agent and reaction conditions. While specific studies on this particular chlorinated diketone are limited, the reactivity can be inferred from the behavior of related β-diketones and α-diketones under oxidative stress.
One potential pathway is oxidative cleavage. The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon bonds within the diketone structure. For α-diketones, permanganate oxidation has been shown to yield carboxylic acids. stackexchange.com In the case of 1,3-propanedione, 2-chloro-1,3-diphenyl-, oxidation could potentially lead to the formation of benzoic acid through cleavage of the C1-C2 and C2-C3 bonds. The central chlorinated carbon might be oxidized to phosgene (B1210022) or its derivatives.
Another documented reaction involves photochemical oxidative cleavage. When nickel(II) complexes containing 2-chloro-1,3-diketonate ligands are irradiated at 350 nm in the presence of oxygen, they can undergo reactions that generate products from oxidative cleavage, leading to the formation of carboxylic acids. rsc.org This process is believed to involve the formation of a superoxide (B77818) species. rsc.org
Ozonolysis is another powerful oxidative method that could cleave the diketone. While the enol form of the β-diketone would be susceptible to ozonolysis, potentially yielding benzoic acid and other fragments, specific studies on 1,3-propanedione, 2-chloro-1,3-diphenyl- are not widely reported. Research on the ozonolysis of related aromatic compounds like dimethoxybenzenes shows a variety of products including muconic acid derivatives and quinones, indicating complex reaction pathways. nih.gov
Intramolecular Cyclization and Heterocycle Formation
1,3-Propanedione, 2-chloro-1,3-diphenyl- serves as a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization and condensation reactions. These transformations are key to building more complex molecular architectures such as flavones and pyrazoles.
Photocyclization to Flavone (B191248) Derivatives
One of the most significant reactions of 1,3-propanedione, 2-chloro-1,3-diphenyl- is its ability to undergo intramolecular photocyclization to form flavone derivatives. Flavones are a class of flavonoids widely found in plants and known for their biological activities.
The photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-diones is highly dependent on the halogen atom and the presence of substituents on the phenyl rings. For 1,3-propanedione, 2-chloro-1,3-diphenyl-, irradiation leads to an efficient cyclization that forms flavone as the primary product. rsc.org This reaction represents a key synthetic route to these important heterocyclic scaffolds.
The mechanism of the photocyclization of 1,3-propanedione, 2-chloro-1,3-diphenyl- has been elucidated using advanced techniques such as femtosecond and nanosecond transient absorption spectroscopy combined with DFT calculations. These studies have revealed that the process is initiated by photoexcitation of the molecule.
For 1,3-propanedione, 2-chloro-1,3-diphenyl- (designated as 1a in mechanistic studies), the photocyclization mechanism involves a carbon-chlorine (C-Cl) bond heterolysis. This cleavage results in the formation of an α-ketocation intermediate. Subsequently, this cation undergoes an intramolecular cyclization, attacking one of the phenyl rings to generate a cyclized cation species, which then eliminates a proton to form the final flavone product. This pathway is distinct from derivatives containing a fluorine atom at the α-carbon, which tend to proceed through a radical mechanism involving C-Cl homolysis.
Substituent groups on the phenyl rings of the 1,3-diarylpropane-1,3-dione scaffold exert a strong influence on the outcome of the photoreaction.
The nature of the halogen at the C-2 position is critical. While 2-chloro derivatives readily cyclize to flavones, the corresponding 2-fluoro derivatives are generally photostable. rsc.org However, compounds with both chloro and fluoro substituents, such as 2-chloro-2-fluoro-1,3-diphenylpropan-1,3-dione, can undergo photocyclization to yield 3-fluoroflavones. rsc.org
Electron-donating groups on the phenyl rings also play a crucial role. For instance, while 1,3-propanedione, 2-chloro-1,3-diphenyl- and its 1-(3,5-dimethoxyphenyl) analog undergo cyclization to flavones as the sole reaction pathway, the presence of methoxy (B1213986) groups at the para position of both phenyl rings (2-chloro-1,3-di(4-methoxyphenyl)propan-1,3-dione) completely shifts the reaction. In this case, only products derived from α-cleavage are observed, and photocyclization is inhibited. rsc.org This is attributed to a meta-effect that reduces the yield of the photocyclization reaction.
| Compound | Substituents | Photochemical Outcome | Reference |
| 1,3-Propanedione, 2-chloro-1,3-diphenyl- | None | Cyclization to flavone | rsc.org |
| 2-chloro-1-(3,5-dimethoxyphenyl)-3-phenylpropan-1,3-dione | 3,5-dimethoxy on one phenyl ring | Cyclization to flavone | rsc.org |
| 2-chloro-1,3-di(4-methoxyphenyl)propan-1,3-dione | 4-methoxy on both phenyl rings | α-cleavage products only | rsc.org |
| 2-fluoro-1,3-diarylpropan-1,3-diones | Fluoro at C-2 | Photostable | rsc.org |
| 2-chloro-2-fluoro-1,3-diphenylpropan-1,3-dione | Chloro and Fluoro at C-2 | Cyclization to 3-fluoroflavone | rsc.org |
Condensation Reactions Yielding Pyrazole (B372694) Scaffolds
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classic and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. This cyclocondensation reaction is a robust pathway to this important class of five-membered nitrogen-containing heterocycles.
1,3-Propanedione, 2-chloro-1,3-diphenyl- can react with hydrazine hydrate (B1144303) or substituted hydrazines to yield 3,5-diphenylpyrazole (B73989) derivatives. In this reaction, the two nitrogen atoms of the hydrazine act as nucleophiles, condensing with the two carbonyl groups of the diketone. The initial hydrazone intermediate rapidly cyclizes and dehydrates to form the stable aromatic pyrazole ring. The chlorine atom at the C-2 position is typically eliminated during the aromatization step. A patent describes the condensation of the parent compound, 1,3-diphenyl-1,3-propanedione, with methylhydrazine to form 2-methyl-3,5-diphenylpyrazole, which is a precursor for a herbicidal agent. google.com This highlights the industrial relevance of this transformation. The reaction is generally high-yielding and can be catalyzed by acids.
| Reactants | Product | Reaction Type | Reference |
| 1,3-Diketones + Hydrazines | Polysubstituted Pyrazoles | Cyclocondensation (Knorr Synthesis) | nih.gov |
| 1,3-Diphenyl-1,3-propanedione + Methylhydrazine | 2-Methyl-3,5-diphenylpyrazole | Cyclocondensation | google.com |
Other Annulation and Ring-Forming Transformations
Beyond the formation of flavones and pyrazoles, the 1,3-dicarbonyl moiety of 1,3-propanedione, 2-chloro-1,3-diphenyl- allows for other cyclocondensation reactions to form different heterocyclic systems. These reactions typically involve condensation with a binucleophilic reagent where two different atoms attack the carbonyl carbons.
Synthesis of Isoxazoles: The reaction of 1,3-diketones with hydroxylamine (B1172632) (NH₂OH) is a standard method for the synthesis of isoxazoles. In this process, hydroxylamine condenses with the two carbonyl groups of 1,3-propanedione, 2-chloro-1,3-diphenyl-. The resulting intermediate undergoes cyclization and dehydration to form a 3,5-diphenylisoxazole (B109209) derivative. The chlorine atom at the C-2 position would be expelled during the formation of the aromatic isoxazole (B147169) ring.
Synthesis of Pyrimidines: 1,3-Diketones are also key precursors for the synthesis of pyrimidine (B1678525) rings. The condensation of 1,3-propanedione, 2-chloro-1,3-diphenyl- with urea (B33335) (or thiourea) provides a direct route to 2-hydroxy- (or 2-mercapto-) 4,6-diphenylpyrimidine (B189498) derivatives. researchgate.netijper.org This reaction, often carried out under basic or acidic conditions, involves the nucleophilic attack of the amine groups of urea on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the six-membered pyrimidine ring.
Derivatization Strategies and Analogue Synthesis Utilizing 1,3 Propanedione, 2 Chloro 1,3 Diphenyl
Functionalization of the Alpha-Chlorine Moiety for Diverse Organic Scaffolds
The chlorine atom at the C-2 position of 2-chloro-1,3-diphenyl-1,3-propanedione is the primary site for derivatization through nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, thereby generating diverse molecular scaffolds. α-Halo ketones are known to be potent alkylating agents, reacting significantly faster than corresponding alkyl halides with nucleophiles. wikipedia.org
The reaction with various nucleophiles can lead to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, reaction with amines can yield α-amino-β-diketones, which are valuable precursors for other nitrogen-containing compounds. Similarly, thiolates can displace the chloride to form α-thio-β-diketones. The acidic nature of the α-hydrogen in the parent diketone is exploited in its halogenation, and the resulting α-haloketone can undergo further reactions, such as the Favorskii rearrangement, upon treatment with a base. wikipedia.org
The table below illustrates potential transformations based on the reaction of 2-chloro-1,3-diphenyl-1,3-propanedione with various nucleophiles.
| Nucleophile | Reagent Example | Product Class | Resulting Scaffold |
| Oxygen Nucleophile | Sodium Methoxide (B1231860) (NaOCH₃) | α-Alkoxy-β-diketone | 2-Methoxy-1,3-diphenyl-1,3-propanedione |
| Nitrogen Nucleophile | Aniline (C₆H₅NH₂) | α-Amino-β-diketone | 2-(Phenylamino)-1,3-diphenyl-1,3-propanedione |
| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | α-Thio-β-diketone | 2-(Phenylthio)-1,3-diphenyl-1,3-propanedione |
| Carbon Nucleophile | Sodium Cyanide (NaCN) | α-Cyano-β-diketone | 2-Cyano-1,3-diphenyl-1,3-propanedione |
| Halide Nucleophile | Potassium Iodide (KI) | α-Iodo-β-diketone | 2-Iodo-1,3-diphenyl-1,3-propanedione |
These functionalized diketones can then be used in subsequent synthetic steps, such as reductions, oxidations, or condensations, to build more complex molecular architectures. The reductive dehalogenation of α-halo ketones can also be employed to generate specific enolates, which can then react with various electrophiles. wikipedia.org
Preparation of Substituted 1,3-Diarylpropanediones through Directed Synthesis
While 2-chloro-1,3-diphenyl-1,3-propanedione is itself a substituted 1,3-diarylpropanedione, it also serves as a key starting material for the synthesis of other derivatives within this class. The synthesis of the parent compound, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), is typically achieved through a Claisen condensation between ethyl benzoate (B1203000) and acetophenone (B1666503) using a strong base like sodium amide. prepchem.com Subsequent chlorination at the active methylene (B1212753) position using a suitable chlorinating agent, such as N-chlorosuccinimide or sulfuryl chloride, yields the title compound.
Directed synthesis of other substituted analogues can be achieved through several strategies utilizing the chloro-derivative:
Reductive Dehalogenation and Subsequent Electrophilic Aromatic Substitution: The chloro group can be removed via reductive dehalogenation using agents like zinc dust in acetic acid. wikipedia.org The resulting 1,3-diphenyl-1,3-propanedione can then undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the phenyl rings. The diketone functionality typically directs substitution to the meta position.
Nucleophilic Substitution followed by Modification: As detailed in the previous section, the chlorine can be replaced by a variety of functional groups. These newly introduced groups can then be chemically modified. For example, an introduced amino group could be diazotized and replaced, or a cyano group could be hydrolyzed to a carboxylic acid, providing handles for further synthetic transformations that can lead to substituted diaryl systems.
Synthetic Routes to Complex Heterocyclic Architectures
The bifunctional nature of 2-chloro-1,3-diphenyl-1,3-propanedione, possessing two electrophilic carbonyl carbons and a reactive α-carbon, makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org Condensation reactions with binucleophilic reagents are a common and efficient strategy for constructing these ring systems.
Key Heterocyclic Syntheses:
Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or substituted hydrazines leads to the formation of 3,5-diphenylpyrazoles. The initial condensation likely occurs at the carbonyl groups, followed by cyclization and elimination of water and hydrogen chloride.
Isoxazoles: Treatment with hydroxylamine (B1172632) (NH₂OH) yields 3,5-diphenylisoxazole (B109209) through a similar condensation-cyclization mechanism.
Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) in the presence of a base can afford 4,6-diphenylpyrimidin-2(1H)-one or its thio-analogue. Amidine reagents can also be used to create 2-substituted pyrimidines.
Thiazoles: As a classic example of α-haloketone reactivity, condensation with thioamides (R-C(S)NH₂) provides a direct route to substituted thiazoles. wikipedia.org For instance, reaction with thiobenzamide (B147508) would yield 2,4,5-triphenylthiazole.
Pyrroles: In variations of the Hantzsch pyrrole (B145914) synthesis, α-haloketones can react with β-dicarbonyl compounds and ammonia (B1221849) or primary amines to form substituted pyrroles. wikipedia.org
The table below summarizes the synthesis of various heterocycles from 2-chloro-1,3-diphenyl-1,3-propanedione.
| Binucleophile Reagent | Heterocyclic Product | General Structure |
| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) | 3,5-Diphenylpyrazole (B73989) |
| Hydroxylamine (NH₂OH) | Isoxazole (B147169) | 3,5-Diphenylisoxazole |
| Urea (H₂N(CO)NH₂) | Pyrimidinone | 4,6-Diphenylpyrimidin-2(1H)-one |
| Thioamide (RCSNH₂) | Thiazole | 2-Substituted-4,5-diphenylthiazole |
Comparative Synthesis and Reactivity Assessment of Fluorinated Analogues
The synthesis and reactivity of fluorinated analogues of 1,3-dicarbonyl compounds are of significant interest due to the unique properties imparted by fluorine atoms. nih.gov
Synthesis: The monofluorinated analogue, 2-fluoro-1,3-diphenyl-1,3-propanedione, can be synthesized in high yield by the reaction of 1,3-diphenyl-1,3-propanedione with electrophilic fluorinating agents like Selectfluor. nih.gov The synthesis of the difluorinated analogue is more challenging but can be achieved using elemental fluorine in the presence of a mediating agent like quinuclidine. nih.gov
Reactivity Assessment: The reactivity of 2-fluoro-1,3-diphenyl-1,3-propanedione differs significantly from its chloro counterpart due to the distinct properties of the carbon-fluorine bond compared to the carbon-chlorine bond.
Nucleophilic Substitution: The C-F bond is considerably stronger than the C-Cl bond, making fluoride (B91410) a much poorer leaving group than chloride. Consequently, nucleophilic substitution at the α-carbon is significantly more difficult for the fluoro analogue. While the chloro compound is an excellent alkylating agent, the fluoro derivative is much less reactive in Sₙ2-type reactions. nih.govwikipedia.org
Acidity and Enolization: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect increases the acidity of the remaining α-hydrogen (if present). This facilitates enolization, a key step in many reactions of dicarbonyl compounds.
Electrophilicity of Carbonyl Carbons: The inductive effect of fluorine can also enhance the electrophilicity of the adjacent carbonyl carbons, potentially making them more susceptible to nucleophilic attack compared to the chloro analogue.
The following table provides a comparative overview of the chloro- and fluoro-analogues.
| Property | 2-chloro-1,3-diphenyl-1,3-propanedione | 2-fluoro-1,3-diphenyl-1,3-propanedione |
| Synthesis | Chlorination of 1,3-diphenyl-1,3-propanedione (e.g., with NCS) | Fluorination of 1,3-diphenyl-1,3-propanedione (e.g., with Selectfluor) nih.gov |
| C-X Bond Energy | Lower (~340 kJ/mol) | Higher (~485 kJ/mol) |
| Leaving Group Ability | Good (Chloride, Cl⁻) | Poor (Fluoride, F⁻) |
| Reactivity in Sₙ2 | High wikipedia.org | Low |
| Inductive Effect | Moderate | Very Strong |
Theoretical and Computational Investigations on 1,3 Propanedione, 2 Chloro 1,3 Diphenyl
Electronic Structure and Quantum Chemical Analysis (e.g., DFT, Ab Initio Methods)
Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding the electronic structure of molecules like 1,3-Propanedione, 2-chloro-1,3-diphenyl-. While specific DFT studies on this exact molecule are not abundant in the literature, extensive research on the parent compound, dibenzoylmethane (B1670423) (DBM), provides a solid foundation for analysis. sigmaaldrich.com
For DBM, DFT calculations at the B3LYP/6-311++G** level of theory have been used to investigate its molecular structure and vibrational frequencies. sigmaaldrich.com These studies show that the enol form is significantly stabilized by a strong intramolecular hydrogen bond. The calculated hydrogen bond energy for DBM is approximately 16.15 kcal/mol, which is a testament to its stability. sigmaaldrich.com
The introduction of a chlorine atom at the C-2 position in 1,3-Propanedione, 2-chloro-1,3-diphenyl- is expected to influence its electronic properties significantly. The electronegative chlorine atom will likely withdraw electron density from the surrounding carbon backbone. This inductive effect would alter the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A decrease in the HOMO-LUMO energy gap is anticipated, which could imply higher reactivity. nih.gov
Natural Bond Orbital (NBO) analysis on similar chlorinated organic molecules has shown that the chlorine atom can participate in hyperconjugative interactions, further stabilizing the molecule. nih.gov For 1,3-Propanedione, 2-chloro-1,3-diphenyl-, NBO analysis would likely reveal key donor-acceptor interactions involving the chlorine atom and the diketone framework.
Table 1: Comparison of Calculated Properties for Dibenzoylmethane and Expected Trends for 1,3-Propanedione, 2-chloro-1,3-diphenyl-
| Property | Dibenzoylmethane (DBM) (Calculated) | 1,3-Propanedione, 2-chloro-1,3-diphenyl- (Expected Trend) |
| Hydrogen Bond Energy (enol form) | ~16.15 kcal/mol sigmaaldrich.com | Likely similar, may be slightly altered by electronic effects of chlorine. |
| HOMO-LUMO Gap | Expected to be smaller than in DBM. | |
| Dipole Moment | Expected to be higher than in DBM due to the polar C-Cl bond. |
Computational Elucidation of Reaction Mechanisms and Transition States
The reactivity of 1,3-Propanedione, 2-chloro-1,3-diphenyl- is a subject of significant interest, particularly in the context of coordination chemistry and subsequent reactions. The lithium salt of 2-chloro-1,3-diphenyl-1,3-propanedione is a common reagent used in the synthesis of metal complexes. nih.govdocumentsdelivered.com For instance, it reacts with Co(ClO4)2·6H2O and 2,2'-bipyridine (B1663995) to form Co(II) chlorodiketonate complexes. nih.govdocumentsdelivered.com
Computational studies on related systems have provided insights into potential reaction mechanisms. For example, in the presence of Cu(II) complexes, 2-chloro-1,3-diphenyl-1,3-propanedione can undergo dehalogenation to form 1,3-diphenyl-1,3-propanedione. rsc.org This suggests a two-electron reduction process. DFT calculations could be employed to model the transition states of such a reaction, elucidating the role of the metal center in facilitating the C-Cl bond cleavage.
Furthermore, these chlorodiketonate complexes can undergo light-induced oxidative C-C bond cleavage. nih.gov The reaction is believed to proceed through a 1,3-diphenylpropanetrione (B1361502) intermediate, which can then undergo further oxidative cleavage or a benzoyl migration. nih.govresearchgate.net DFT calculations would be instrumental in mapping the potential energy surface of these complex reaction pathways, identifying transition states and intermediates, and determining the energetic barriers for each step.
Conformational Analysis and Tautomeric Equilibria Modeling
Like most β-diketones, 1,3-Propanedione, 2-chloro-1,3-diphenyl- can exist in equilibrium between its diketo and enol tautomeric forms. The presence of the bulky phenyl groups and the chlorine atom at the C-2 position will influence the conformational preferences and the position of the tautomeric equilibrium.
In the parent compound, dibenzoylmethane, the enol form is predominant due to the formation of a stable six-membered ring through intramolecular hydrogen bonding. sigmaaldrich.com For 1,3-Propanedione, 2-chloro-1,3-diphenyl-, the enol form is also expected to be highly stable. However, the chlorine substituent at the C-2 position eliminates the possibility of an enolic proton at that carbon. The enolization will occur with one of the carbonyl groups, leading to a C=C double bond within the propanedione backbone.
Quantum chemical calculations are a powerful tool to study such tautomeric equilibria. By calculating the relative energies of the diketo and enol forms, the equilibrium constant can be predicted. For a similar compound, 3-chloro-2,4-pentanedione, quantum chemical calculations (B3LYP and MP2) have shown that the enol tautomer is overwhelmingly favored. rsc.org A similar outcome is expected for 1,3-Propanedione, 2-chloro-1,3-diphenyl-.
The conformational landscape of the phenyl groups will also be a key factor. The phenyl rings can rotate relative to the central propanedione core, leading to different conformers. DFT calculations can be used to determine the rotational barriers and identify the most stable conformations.
Predictive Spectroscopy and Spectroscopic Property Calculation
Computational methods, particularly DFT, are widely used to predict spectroscopic properties like NMR and IR spectra. nih.gov While a dedicated computational spectroscopic study for 1,3-Propanedione, 2-chloro-1,3-diphenyl- is not available, data from its use in synthesizing cobalt complexes provides experimental values for comparison. nih.govdocumentsdelivered.com
Infrared (IR) Spectroscopy: In the IR spectrum of the parent dibenzoylmethane, the enol form shows a characteristic broad band for the O-H stretch involved in the strong intramolecular hydrogen bond, typically around 2600 cm⁻¹. sigmaaldrich.com The C=O stretching frequency is observed around 1600 cm⁻¹. sigmaaldrich.com For 1,3-Propanedione, 2-chloro-1,3-diphenyl-, similar features are expected. The presence of the C-Cl bond would introduce a stretching vibration, the frequency of which could be predicted by DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for studying tautomerism. In the enol form of β-diketones, the enolic proton gives a characteristic downfield signal. For 1,3-Propanedione, 2-chloro-1,3-diphenyl-, the absence of a proton at the C-2 position would simplify the spectrum in that region. The phenyl protons would give rise to complex multiplets in the aromatic region. DFT-based NMR chemical shift calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, could provide theoretical spectra to aid in the assignment of experimental data.
Table 2: Key Spectroscopic Data for a Complex of 1,3-Propanedione, 2-chloro-1,3-diphenyl-
| Spectroscopic Technique | Observed Features for [(bpy)₂Co(PhC(O)CClC(O)Ph)]ClO₄ documentsdelivered.com |
| UV-Vis (in CH₃CN) | λₘₐₓ at 353 nm (ε = 11,100 M⁻¹cm⁻¹) |
| FT-IR (KBr) | 1091 cm⁻¹ (νClO₄), 621 cm⁻¹ (νClO₄) |
| ESI-MS | m/z calculated for C₃₅H₂₆N₄ClCo, 620.1 [M-ClO₄]⁺; found: 620.6 |
Molecular Dynamics Simulations for Reactive Intermediates
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, which is particularly useful for understanding reactive intermediates. For reactions involving 1,3-Propanedione, 2-chloro-1,3-diphenyl-, such as the formation of its enolate or its subsequent reactions, MD simulations could provide valuable insights.
The formation of the lithium salt of 2-chloro-1,3-diphenyl-1,3-propanedione involves the deprotonation of the C-2 hydrogen. MD simulations could be used to model the interaction of the diketone with the base, showing the dynamics of the proton transfer event.
In the context of the light-induced C-C bond cleavage of its metal complexes, MD simulations could help in understanding the structural dynamics following photoexcitation. This could include the dissociation of the ligand from the metal center or the conformational changes that lead to the formation of the triketone intermediate. While specific MD studies on this compound are lacking, the methodology has been successfully applied to study the dynamics of other reactive species like enolates.
Applications of 1,3 Propanedione, 2 Chloro 1,3 Diphenyl in Advanced Organic Synthesis
Versatile Building Block in the Construction of Complex Organic Architectures
The primary documented application of 1,3-Propanedione, 2-chloro-1,3-diphenyl- as a versatile building block lies in its ability to undergo intramolecular cyclization reactions to form more complex polycyclic structures. The presence of the chlorine atom facilitates specific reaction pathways that are not as readily accessible with the parent compound, 1,3-diphenyl-1,3-propanedione.
A key transformation is the photochemical cyclization of 2-chloro-1,3-diphenylpropan-1,3-dione to yield flavone (B191248) structures. Research has shown that the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-diones is highly dependent on the nature of the halogen atom. In the case of 2-chloro-1,3-diphenylpropan-1,3-dione, irradiation leads to cyclization as the exclusive reaction pathway, demonstrating the compound's utility in the clean synthesis of flavones. This specificity highlights its role as a strategic building block, where the chloro-substituent directs the reaction towards a single, desired architectural outcome.
Strategic Reagent in Catalysis and Stereoselective Transformations
Currently, there is a lack of specific research in peer-reviewed literature detailing the application of 1,3-Propanedione, 2-chloro-1,3-diphenyl- as a strategic reagent in catalysis or in stereoselective transformations. While the broader class of 1,3-dicarbonyl compounds is widely used in metal catalysis as ligands and in various stereoselective reactions, the specific catalytic or stereodirecting roles of the 2-chloro-1,3-diphenyl- derivative have not been extensively reported.
Precursor for the Synthesis of Biologically Relevant Frameworks (Emphasis on Synthetic Methodology)
The utility of 1,3-Propanedione, 2-chloro-1,3-diphenyl- as a precursor for biologically relevant frameworks is most prominently demonstrated in the synthesis of flavones. Flavones are a class of flavonoids known for their diverse biological activities.
The synthetic methodology involves the photocyclization of 2-chloro-1,3-diphenylpropan-1,3-dione. This reaction proceeds cleanly, making it an efficient method for accessing the flavone core structure. The photochemical behavior is sensitive to the substituents on the phenyl rings. For instance, while 2-chloro-1,3-diphenylpropan-1,3-dione itself cyclizes to the parent flavone, the presence of electron-donating groups, such as methoxy (B1213986) groups on the phenyl rings, can alter the reaction pathway, leading to products derived from α-cleavage instead of cyclization. This substituent-dependent reactivity underscores the importance of the specific structure of 1,3-Propanedione, 2-chloro-1,3-diphenyl- in achieving the desired biologically relevant flavone framework.
Below is a table summarizing the photochemical reaction of 2-chloro-1,3-diarylpropan-1,3-diones.
| Starting Material | Reaction Pathway | Product Type |
| 2-chloro-1,3-diphenylpropan-1,3-dione | Cyclization | Flavone |
| 2-chloro-1,3-di(4-methoxyphenyl)propan-1,3-dione | α-cleavage | Cleavage Products |
Role in Advanced Materials Precursor Chemistry
As of the current body of scientific literature, there are no documented applications of 1,3-Propanedione, 2-chloro-1,3-diphenyl- in the field of advanced materials precursor chemistry. Its utility appears to be concentrated within the domain of specialized organic synthesis.
Mechanistic Biological Activity Studies of 1,3 Propanedione, 2 Chloro 1,3 Diphenyl Analogues
Investigation of Molecular Interaction Mechanisms with Defined Biological Targets
The therapeutic potential of 1,3-propanedione analogues is intrinsically linked to their ability to interact with specific biological macromolecules. Research has begun to unravel these molecular interactions, with a significant focus on DNA as a primary target for some derivatives.
One study investigated the antimelanoma activity of a dibenzoylmethane (B1670423) (DBM) derivative, 1,3-diphenyl-2-allyl-1,3-propanedione (DPAP). scielo.br The findings from this research suggest that the mechanism of action for DPAP involves direct binding to DNA. scielo.br Through the use of optical tweezers, it was determined that DPAP likely interacts with the minor groove of the DNA double helix, inducing a bending deformation of the DNA strand. scielo.br This interaction is significant as it suggests that each molecule of DPAP occupies a single base pair upon binding. scielo.br
Furthermore, the parent compound, 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane, has been explored for its potential to create advanced prostaglandin (B15479496) models. sigmaaldrich.com This suggests a possible interaction with enzymes involved in the prostaglandin biosynthesis pathway. sigmaaldrich.com The ability of β-diketones to exist in different tautomeric forms (enol and keto) is a critical factor influencing their biological activity, as the conformation of each form dictates its interaction with biological targets. mdpi.comresearchgate.net
The broader class of chalcones, which are α,β-unsaturated ketones with a 1,3-diaryl-2-propen-1-one core structure, are known to interact with a multitude of biological targets, contributing to their diverse pharmacological activities. nih.govnih.gov
Elucidation of Modulation Effects on Cellular Signaling Pathways at the Molecular Level
Analogues of 1,3-propanedione, 2-chloro-1,3-diphenyl- have been shown to exert significant effects on various cellular signaling pathways, often leading to the induction of apoptosis and cell cycle arrest in cancer cells.
A notable example is the dibenzoylmethane derivative, 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP), which has been demonstrated to induce tumor cell death with high selectivity. nih.gov The mechanism involves the triggering of apoptosis through both the intrinsic and extrinsic pathways. nih.gov Another dibenzoylmethane derivative, 2-allyl-1,3-diphenyl-1,3-propanedione (DPAP), was also found to induce apoptosis through the modulation of FAS receptors and the activation of caspase pathways. nih.gov
Studies on other dibenzoylmethane derivatives have revealed their ability to induce cell cycle arrest. For instance, treatment of Saos2 osteoblast cancer cells with a novel thionylated dibenzoylmethane derivative led to cell cycle arrest in the G1 phase. iiarjournals.org In human prostate cancer cells, dibenzoylmethane has been reported to induce cell cycle deregulation. researchgate.net Furthermore, many chalcone (B49325) analogues have been observed to cause a significant arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis. nih.gov
The anti-inflammatory effects of dibenzoylmethane have also been linked to the modulation of cellular signaling. In a study on diabetic nephropathy, dibenzoylmethane was found to reverse the increased inflammatory signals in mouse renal mesangial and macrophage cells stimulated by palmitate or high glucose with lipopolysaccharides. nih.gov
Studies on Enzyme Inhibition Mechanisms and Binding Affinities
The enzymatic inhibitory activity of 1,3-propanedione analogues is a key component of their mechanism of action. These compounds have been shown to inhibit a variety of enzymes implicated in different disease processes.
Dibenzoylmethane (DBM) has been identified as an inhibitor of NADPH oxidase 2 and 4. nih.gov This inhibition contributes to its antioxidant effects and its ability to prevent diabetes-induced renal injury. nih.gov
The broader family of chalcones, which are structurally related to 1,3-propanedione derivatives, has a well-documented history of enzyme inhibition. Several synthetic chalcones have demonstrated potential inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov For instance, a series of synthetic intermediate chalcones exhibited IC50 values for α-glucosidase inhibition ranging from 15 ± 0.14 to 385 ± 5.60 μM. nih.gov
Furthermore, certain chalcone derivatives have been found to be potent inhibitors of other enzymes. One such derivative displayed significant inhibitory activity against the CYP1B1 isoform, with an IC50 of 0.2 μM. scienceopen.com Another important mechanism of action for some synthetic chalcones is the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to anticancer effects. nih.gov
Microscale thermophoresis (MST) has been employed to determine the binding affinities of chalcone derivatives to their target proteins. For example, the binding of specific chalcone derivatives to the Tobacco mosaic virus coat protein (TMV-CP) yielded Kd values of 0.270 and 0.301 μmol L−1, indicating a strong interaction. rsc.org
| Compound/Analogue Class | Target Enzyme/Process | Observed Effect | IC50/Kd Value | Reference |
|---|---|---|---|---|
| Dibenzoylmethane (DBM) | NADPH Oxidase 2 and 4 | Inhibition | Not specified | nih.gov |
| Synthetic Chalcones | α-Glucosidase | Inhibition | 15 ± 0.14 to 385 ± 5.60 μM | nih.gov |
| Chalcone Derivative | CYP1B1 | Inhibition | 0.2 μM | scienceopen.com |
| Synthetic Chalcones | Tubulin Polymerization | Inhibition | Not specified | nih.gov |
| Chalcone Derivatives (2e, 2h) | Tobacco mosaic virus coat protein (TMV-CP) | Binding | Kd = 0.270 and 0.301 μmol L−1 | rsc.org |
Structure-Activity Relationship (SAR) Elucidation for Molecular Mechanisms
The biological activity of 1,3-propanedione analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects, providing a roadmap for the design of more potent and selective compounds.
For chalcone analogues, it has been observed that the presence of electron-donating groups, as well as indolyl, quinolone, pyrazol-ol, hydroxyaminobenzamide, and pyridyl-indole moieties, can lead to potent anticancer activity. nih.gov The substitution pattern on the two aromatic rings of the chalcone scaffold plays a critical role in determining the compound's efficacy and mechanism of action. nih.gov
In a study of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, the addition of a tertiary amine basic side chain, similar to that found in the drug Tamoxifen, was shown to enhance the cytotoxic effects of these compounds on breast cancer cells. nih.govnih.gov This highlights the importance of specific functional groups in modulating biological activity. A comparison between derivatives containing a polar morpholine (B109124) group and those with a more hydrophobic piperidinyl group suggested that the nature of this side chain influences cytotoxicity against normal cells. nih.gov
The tautomeric equilibrium between the keto and enol forms of β-diketones is another crucial aspect of their SAR. mdpi.comresearchgate.net The dominant tautomeric form can significantly influence the compound's biological activity, as the two forms have different three-dimensional structures and, consequently, different binding properties. mdpi.comresearchgate.net
| Compound Class/Analogue | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Chalcone Analogues | Electron-donating groups, indolyl, quinolone, pyrazol-ol, hydroxyaminobenzamide, pyridyl-indole moieties | Potent anticancer activity | nih.gov |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives | Tertiary amine basic side chain | Improved cytotoxic effects on breast cancer cells | nih.govnih.gov |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives | Polar morpholine vs. hydrophobic piperidinyl side chain | Influences cytotoxicity on normal cells | nih.gov |
| β-Diketones | Keto-enol tautomerism | Different biological properties for each tautomer due to conformational differences | mdpi.comresearchgate.net |
Emerging Research Frontiers and Future Perspectives
Innovations in Sustainable and Green Synthetic Methodologies
The modern chemical industry is undergoing a paradigm shift towards sustainability, driven by the 12 principles of green chemistry. unife.it This transition emphasizes waste reduction, the use of safer solvents, and energy efficiency. unife.itnih.gov For the synthesis of complex molecules like 2-chloro-1,3-diphenyl-1,3-propanedione, these principles are inspiring significant innovation.
Research into greener synthetic routes often focuses on minimizing the use of hazardous reagents and solvents. wisdomlib.org Traditional syntheses, such as the Claisen condensation to form the 1,3-dicarbonyl moiety, often rely on strong bases and anhydrous organic solvents. prepchem.com Emerging sustainable alternatives include:
Solvent-Free and Aqueous Systems: Performing reactions under solvent-free conditions or in water are cornerstone strategies of green chemistry. sciepub.com The use of ultrasound irradiation in the absence of solvents has been shown to be a green, efficient method for preparing related compounds like 3-chloro-1,2-propanediol, a process that uses only water as a reagent and generates no waste. researchgate.net Similarly, developing on-water or nano-micellar conditions, where surfactants create reaction-promoting microenvironments in water, reduces reliance on volatile organic compounds. unibo.it
Microwave-Assisted Synthesis (MWI): MWI is a green technology that can dramatically reduce reaction times, increase product yields, and simplify purification processes compared to conventional heating methods. nih.gov This technique offers precise temperature control and minimizes the volume of solvent required, making it an eco-friendly approach for synthesizing heterocyclic compounds and other complex organic molecules. nih.gov
Use of Greener Solvents: When solvents are necessary, the focus is on replacing hazardous options like DMF with more benign alternatives such as ethyl acetate (B1210297) (EtOAc), which has a better green score and lower water affinity. unibo.it
These methodologies are part of a broader effort to reduce the Process Mass Intensity (PMI), a key metric in green chemistry that quantifies the total mass of materials used to produce a specific mass of product. unife.it
Exploration of Unconventional Catalytic Systems and Reaction Conditions
The efficiency and selectivity of chemical syntheses are often dictated by the catalytic system employed. Research is actively exploring novel catalysts that can function under mild and environmentally friendly conditions.
One promising area is the use of solid-supported catalysts. For instance, nano-silica sulfuric acid (nano-SSA) has been demonstrated as a highly efficient, heterogeneous catalyst for the synthesis of pyrazole (B372694) derivatives from 1,3-diphenyl-1,3-propanedione (the parent compound of the title molecule). researchgate.net This catalyst operates effectively under solvent-free conditions at moderate temperatures. The high surface area of the nano-catalyst means that only a small amount is required, enhancing its efficiency and green credentials. researchgate.net
The table below summarizes a study optimizing reaction conditions for the condensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine, highlighting the superior performance of the nano-catalyst. researchgate.net
| Catalyst | Amount (g) | Temperature (°C) | Time (min) | Yield (%) |
| None | - | 100 | 180 | Trace |
| H₂SO₄ (98%) | 2 drops | 60 | 60 | 85 |
| Silica Sulfuric Acid (SSA) | 0.06 | 60 | 15 | 94 |
| Nano-Silica Sulfuric Acid (Nano-SSA) | 0.01 | 60 | 12 | 95 |
| Data derived from a study on the synthesis of substituted pyrazoles, demonstrating the efficacy of different catalysts. researchgate.net |
Other unconventional systems include the use of Brønsted acidic ionic liquids as recyclable catalysts for reactions such as the chlorination of glycerol. scielo.br These catalysts can offer high product yields and can be reused, reducing waste. scielo.br Furthermore, combining different catalytic modes, such as photocatalysis with metal catalysis (e.g., nickel), is enabling challenging C-H functionalization reactions on simple starting materials to build complex molecules like chiral diols. nih.gov
Predictive Design of Novel Derivatives via Advanced Computational Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the predictive design of new molecules with desired properties. For derivatives of 1,3-propanedione, molecular modeling techniques are being used to understand their interactions with biological targets.
For example, in a study on related 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives designed as cytotoxic agents, molecular docking was used to simulate how these molecules bind to the active site of the estrogen receptor alpha. nih.gov The modeling revealed key interactions, such as:
Hydrogen Bonding: The nitrogen atom of a side chain forming a hydrogen bond with the carboxylate group of a specific amino acid residue (Asp³⁵¹). nih.gov
Π-Π Interactions: Favorable stacking between the phenyl rings of the compound and an aromatic amino acid (Phe⁴⁰⁴). nih.gov
These computational insights help rationalize the observed biological activity and guide the design of new, more potent analogues. nih.govnih.gov By predicting the binding affinity and orientation of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This approach accelerates the discovery process for new therapeutic agents based on the 1,3-diphenyl-1,3-propanedione scaffold. researchgate.net
Integration with Supramolecular Chemistry and Nanotechnology for New Applications
The convergence of organic synthesis with supramolecular chemistry and nanotechnology is creating novel materials and functional systems. The unique structure of 2-chloro-1,3-diphenyl-1,3-propanedione, with its reactive carbonyl and chloro groups, makes it an attractive building block for more complex architectures.
Supramolecular Assembly: The parent compound, 1,3-diphenyl-1,3-propanedione, is known for its ability to form strong hydrogen bonds and act as a ligand for metal ions, forming metal complexes. sigmaaldrich.com These properties are fundamental to supramolecular chemistry, where non-covalent interactions are used to construct large, well-ordered structures. By modifying the core structure, as with the addition of a chloro group, the electronic properties and coordination behavior can be tuned, leading to new self-assembling materials, sensors, or catalysts.
Nanotechnology Integration: As mentioned earlier, nano-catalysts like nano-silica sulfuric acid are a prime example of nanotechnology impacting synthesis. researchgate.net Beyond catalysis, derivatives of 1,3-diphenyl-1,3-propanedione could be incorporated into nanomaterials. For example, they could be grafted onto the surface of nanoparticles to create functionalized materials for targeted drug delivery or attached to quantum dots for use in advanced imaging applications. Hydrothermal reactions, often considered a green chemistry method, are widely used to fabricate a variety of nanomaterials with controlled morphology by adjusting parameters like temperature, pressure, and solvent. wisdomlib.org
Discovery of Undiscovered Mechanistic Pathways and Novel Applications
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The study of reactive intermediates generated from 1,3-dicarbonyl compounds continues to yield surprising results.
Laser flash photolysis studies on a related compound, 2-diazo-1,3-diphenyl-1,3-propanedione, revealed the formation of an unusually long-lived triplet state as a reaction intermediate. capes.gov.br While this triplet was not the precursor to the expected ketene (B1206846) product from the Wolff rearrangement, its discovery provides deeper insight into the photochemistry of diazo compounds. capes.gov.br
Furthermore, research into the electron transfer reactions of the parent 1,3-diphenyl-1,3-propanedione has shown its involvement in radical-anion chain mechanisms. sigmaaldrich.com This reactivity is being explored in the context of creating models for prostaglandins, which could lead to new strategies for drug development. sigmaaldrich.com The introduction of a chlorine atom at the C-2 position of the propanedione backbone is expected to significantly alter the molecule's electronic properties and reactivity, potentially opening up entirely new mechanistic pathways and applications yet to be discovered.
Q & A
Q. What are the established synthetic routes for 2-chloro-1,3-diphenyl-1,3-propanedione, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, a base-catalyzed Claisen-Schmidt condensation between chlorobenzaldehyde and acetophenone derivatives under reflux in ethanol or methanol can yield the target compound . Electrochemical reduction of analogous 1,3-diketones (e.g., 2,2-dimethyl derivatives) has also been reported, suggesting potential for alternative synthetic pathways . Optimization includes controlling stoichiometry, reaction time (18–24 hours), and purification via recrystallization or column chromatography using silica gel and chloroform/hexane eluents .
Q. How is 2-chloro-1,3-diphenyl-1,3-propanedione characterized structurally and spectroscopically?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=O and C-Cl bond lengths) using single-crystal diffraction (mean C-C bond precision: ±0.003 Å) .
- NMR/IR spectroscopy : Confirm the diketone backbone via carbonyl stretching vibrations (~1700 cm⁻¹ in IR) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR). Chlorine substitution patterns are validated through coupling constants in ¹³C NMR .
- Melting point analysis : Compare observed mp (75–79°C) with literature values to assess purity .
Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?
Methodological Answer: The diketone’s electron-withdrawing chlorine and phenyl groups enhance electrophilicity at the central carbon, facilitating nucleophilic attacks (e.g., enolate formation). Solubility in polar aprotic solvents (e.g., DMF, DMSO) supports its use in cross-coupling reactions. Thermal stability (bp ~220°C) allows reactions under reflux conditions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?
Methodological Answer: Contradictions may arise from dynamic keto-enol tautomerism or steric hindrance altering symmetry. Use variable-temperature NMR to freeze tautomeric equilibria or employ computational modeling (DFT calculations) to predict spectral profiles. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data .
Q. What mechanistic insights explain the regioselectivity in nucleophilic additions to 2-chloro-1,3-diphenyl-1,3-propanedione?
Methodological Answer: The chlorine atom directs nucleophiles to the less sterically hindered carbonyl group. Computational studies (e.g., Fukui indices) can map electrophilic sites, while kinetic experiments (e.g., stopped-flow UV-Vis) track intermediate formation. Compare with non-chlorinated analogs to isolate electronic vs. steric effects .
Q. How do computational models predict the compound’s reactivity in multi-step syntheses (e.g., as a precursor to heterocycles)?
Methodological Answer: Density Functional Theory (DFT) simulations analyze transition states in cyclocondensation reactions (e.g., forming pyrazoles or isoxazoles). Molecular docking studies assess its utility in synthesizing pharmacophores by evaluating binding affinities to biological targets .
Q. What strategies mitigate challenges in isolating reactive intermediates during derivatization?
Methodological Answer:
- Low-temperature quenching : Trap enolates or α,β-unsaturated intermediates at –78°C.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress without isolation.
- Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl intermediates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and theoretical (DFT) bond lengths in crystallographic studies?
Methodological Answer: Discrepancies often arise from crystal packing forces or solvent effects. Refine computational models by incorporating solvent parameters (e.g., PCM for polar solvents) or using periodic boundary conditions in solid-state simulations. Validate with neutron diffraction data for hydrogen bonding insights .
Q. Why might HPLC purity assays conflict with NMR integration results for this compound?
Methodological Answer: Impurities with similar retention times (e.g., enol tautomers) may evade HPLC detection but appear in NMR. Combine multiple techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals.
- LC-MS : Correlate retention times with molecular weights.
- Spiking experiments : Add authentic standards to identify hidden peaks .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Claisen-Schmidt Condensation | Ethanol, NaOH, reflux, 24h | 65–75 | |
| Electrochemical Reduction | Acetonitrile, Pt electrode, –1.2V | 50–60 |
Table 2 : Spectroscopic Benchmarks
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–8.1 (m, 10H, Ar-H) | Phenyl group integration |
| IR (KBr) | 1705 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl) | Diketone and C-Cl stretches |
| X-ray | Space group P2₁/c, Z = 4 | Monoclinic crystal system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
